REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH2:15]([N:17](CC)CC)[CH3:16].C(N)C>C1COCC1.O>[CH2:15]([NH:17][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1)[CH3:16]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
226 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
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Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the resulting mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc mixture (8/15)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=NC=C1C(=O)OCC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |